Heterocycle-Dependent Target Engagement: Isoxazole-3-Carbonyl vs. Pyridine-3-Carbonyl and Furan-2-Isoxazole as Determinants of Receptor Binding
In the 4-cyclobutyl-1,4-diazepane series, the identity of the C-terminal heterocycle determines receptor target engagement. The 6-(4-fluorophenoxy)pyridin-3-yl analog JNJ-39220675 is a validated histamine H3 receptor antagonist with high affinity (receptor occupancy >90% at 1 mg/kg oral dose in baboon PET studies) and demonstrated CNS penetration [1]. The target compound replaces the pyridine ring with a 5-phenylisoxazole, a heterocycle with distinct electronic properties (calculated dipole moment, H-bond acceptor capacity, and π-stacking geometry) that is predicted to alter H3 binding kinetics and potentially introduce polypharmacology via xanthine oxidase inhibition, as the 5-phenylisoxazole-3-carbonyl fragment is a known xanthine oxidase pharmacophore with derivatives achieving submicromolar IC50 values [2]. The furan-2-isoxazole analog, by contrast, lacks the phenyl ring and is expected to exhibit reduced lipophilicity and altered target selectivity .
| Evidence Dimension | Heterocycle identity and associated biological target profile |
|---|---|
| Target Compound Data | 5-phenylisoxazole-3-carbonyl appended to 4-cyclobutyl-1,4-diazepane; predicted H3 antagonist + potential xanthine oxidase inhibitory activity based on 5-phenylisoxazole-3-carbonyl pharmacophore |
| Comparator Or Baseline | Comparator 1 (JNJ-39220675): 6-(4-fluorophenoxy)pyridin-3-yl; confirmed H3 antagonist, Ki not publicly disclosed but >90% receptor occupancy at 1 mg/kg p.o. in baboon; Comparator 2 (furan analog): 5-(furan-2-yl)isoxazol-3-yl; no published biological data |
| Quantified Difference | Target compound's isoxazole ring introduces an additional H-bond acceptor (ring O) absent in pyridine; the 5-phenylisoxazole-3-carbonyl fragment is associated with xanthine oxidase inhibition (submicromolar IC50 in optimized derivatives) vs. no such activity reported for fluorophenoxypyridine analogs |
| Conditions | JNJ-39220675 PET occupancy study in anesthetized baboon (n=2) with [11C]GSK189254 radiotracer; xanthine oxidase inhibition assays in vitro using bovine milk xanthine oxidase |
Why This Matters
Selection of the target compound over JNJ-39220675 enables exploration of isoxazole-dependent pharmacology, potentially accessing xanthine oxidase pathways inaccessible to pyridine-based analogs.
- [1] Galici R, et al. Blockade of the brain histamine H3 receptor by JNJ-39220675: preclinical PET studies with [11C]GSK189254 in anesthetized baboon. Psychopharmacology (Berl). 2012;223(4):447-55. PMID: 22588553. View Source
- [2] Wang S, et al. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Eur J Med Chem. 2010;45(6):2663-70. PMID: 20189693. View Source
